3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
Description
Chemical Structure: The compound 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (IUPAC name: 5-[(4-(4-methylphenyl)-1,3-thiazol-2-yl)methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole) features a central 1,2,4-oxadiazole ring substituted at the 3-position with a 4-isopropoxyphenyl group and at the 5-position with a methylene-linked 4-(p-tolyl)thiazole moiety. Its molecular formula is C₂₃H₂₂N₄O₂S, with a molecular weight of 434.52 g/mol and a monoisotopic mass of 434.1467 .
Properties
IUPAC Name |
5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14(2)26-18-10-8-17(9-11-18)22-24-20(27-25-22)12-21-23-19(13-28-21)16-6-4-15(3)5-7-16/h4-11,13-14H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQSVDSIZVTOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole represents a significant area of interest in medicinal chemistry due to its potential biological activities. This paper reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse scientific studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an oxadiazole ring fused with a thiazole moiety and an isopropoxyphenyl group. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole and thiazole rings through condensation reactions, followed by functionalization to introduce the isopropoxy and p-tolyl groups.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with oxadiazole and thiazole derivatives, including:
- Antimicrobial Activity : Compounds containing oxadiazole rings have been shown to exhibit significant antibacterial and antifungal properties. For instance, a related study indicated that derivatives with similar structures demonstrated effective inhibition against various microbial strains .
- Anticancer Properties : Thiazole derivatives have been extensively studied for their anticancer potential. The compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation through apoptosis induction .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related thiazole compounds have shown inhibition of xanthine oxidase (XO), which is crucial for uric acid metabolism .
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various oxadiazole derivatives against a panel of pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity. The following table summarizes key findings:
| Compound | Structure | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Oxadiazole derivative A | 15 µg/mL |
| 2 | Oxadiazole derivative B | 20 µg/mL |
| This compound | - | TBD |
Anticancer Activity
In vitro assays demonstrated that similar oxadiazole-thiazole hybrids exhibited cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives had IC50 values ranging from 5 to 20 µM against breast cancer cells . The proposed mechanism involves the induction of oxidative stress leading to apoptosis.
Enzyme Inhibition
Research indicates that thiazole derivatives can inhibit xanthine oxidase, which is relevant for gout treatment. One study found that a related compound had an IC50 value of 72 µM against XO . This suggests potential therapeutic applications for managing uric acid levels.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were tested against Staphylococcus aureus. The results showed that modifications in substituents significantly altered antimicrobial potency.
- Case Study on Anticancer Activity : In a comparative analysis, several thiazole-based compounds were evaluated for their ability to induce apoptosis in HeLa cells. The findings suggested that compounds with bulky substituents at the para position were more effective.
Comparison with Similar Compounds
Key Structural Features :
- 4-Isopropoxyphenyl Group : A lipophilic substituent that enhances membrane permeability and influences pharmacokinetic properties.
To contextualize the properties of 3-(4-Isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, we compare it with structurally related analogs based on heterocyclic cores, substituents, and reported activities.
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Heterocyclic Core Variations :
- The 1,2,4-oxadiazole core in the target compound and analogs (e.g., ) is associated with metabolic stability and resistance to hydrolysis, unlike 1,2,4-triazoles (e.g., ), which exhibit higher hydrogen-bonding capacity but lower thermal stability.
- Thiazole vs. Thiophene/Thiadiazole : The thiazole in the target compound provides stronger π-π interactions compared to thiophene (as in ), while thiadiazole (as in ) introduces additional hydrogen-bonding sites.
Substituent Effects: Isopropoxy vs. p-Tolyl Group: Common in nematocidal () and anti-HIV () compounds, this group balances hydrophobicity and steric bulk for target binding.
Biological Activity :
- Anti-HIV Activity : The isoxazole analog () inhibits HIV-1 replication at low micromolar concentrations, suggesting that the target compound’s thiazole moiety may offer similar or improved efficacy if optimized.
- Nematocidal Activity : Compound 4i () highlights the importance of combining oxadiazole with sulfur-rich heterocycles (thiadiazole) for pesticidal activity, a strategy applicable to the target compound.
Synthetic Accessibility :
- The target compound’s synthesis likely follows microwave-assisted cyclization (as in ), offering higher yields (>75%) compared to conventional thermal methods (~60% for triazoles in ).
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-isopropoxyphenyl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole?
Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, thiazole intermediates can be prepared via Hantzsch thiazole synthesis using α-haloketones and thioureas, followed by coupling with oxadiazole precursors. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and yields .
- Catalysts : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation between thiazole and oxadiazole moieties .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating high-purity products .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: Multi-modal spectroscopic and computational validation is essential:
- NMR Spectroscopy : Compare experimental - and -NMR chemical shifts with DFT-calculated values (B3LYP/6-311G(d,p) basis set). For example, the isopropoxy group’s methyl protons typically resonate at δ 1.2–1.4 ppm, while thiazole protons appear at δ 7.2–8.1 ppm .
- IR Spectroscopy : Confirm the oxadiazole ring via C=N stretching vibrations (1600–1650 cm) and thiazole C-S-C bands (600–700 cm) .
- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., ±0.3% deviation) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer: Prioritize mechanism-agnostic screens:
- Anticancer Activity : Use MTT assays on breast (MCF-7, MDA-MB-231) and colorectal (HCT-116) cancer cell lines. IC values <10 μM warrant further study .
- Apoptosis Induction : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in T47D cells .
- Selectivity Testing : Compare toxicity in non-cancerous cell lines (e.g., HEK-293) to assess therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
Methodological Answer: Focus on substituent effects:
- Oxadiazole Modifications : Replace the 4-isopropoxyphenyl group with electron-withdrawing groups (e.g., -CF) to enhance electrophilicity and target binding .
- Thiazole Variations : Introduce halogenated p-tolyl groups (e.g., 4-bromo) to improve lipophilicity and blood-brain barrier penetration .
- Methylene Linker : Replace with sulfoxide or sulfone groups to modulate electronic effects and metabolic stability .
Q. What computational methods predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like TIP47 (PDB: 1W8Q). Prioritize compounds with ΔG < -8 kcal/mol .
- ADME Prediction : SwissADME estimates logP (~3.5) and topological polar surface area (~75 Å) to optimize oral bioavailability .
- MD Simulations : GROMACS-based 100 ns trajectories assess stability of ligand-receptor complexes .
Q. How can contradictory spectral or biological data be resolved?
Methodological Answer:
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in isopropoxy groups) causing split peaks .
- X-ray Crystallography : Confirm absolute configuration if chiral centers are present .
- Dose-Response Retesting : Replicate assays with stricter controls (e.g., serum-free media) to minimize batch variability .
Q. What in vivo models validate anticancer efficacy?
Methodological Answer:
- Xenograft Models : Subcutaneous MX-1 (breast) or HCT-116 (colorectal) tumors in nude mice. Administer 25–50 mg/kg/day orally for 21 days .
- Pharmacokinetics : Measure plasma half-life (t) and AUC via LC-MS/MS. Target t >4 h and AUC >5000 ng·h/mL .
- Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation .
- Waste Disposal : Incinerate at >1000°C to prevent environmental release of aromatic byproducts .
- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
